molecular formula C15H20F2N2O3S B2735849 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396850-75-1

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2735849
CAS RN: 1396850-75-1
M. Wt: 346.39
InChI Key: XWZDTMUDLJLPCZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was initially developed as a potential therapeutic agent for anxiety and depression. However, it has also been extensively studied in the field of neuroscience for its role in stress-related disorders.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

A study on the metabolism of a related antidepressant compound in human liver microsomes and recombinant enzymes revealed insights into oxidative metabolism pathways. This research highlighted the roles of specific cytochrome P450 enzymes in metabolizing the compound to various metabolites, including hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzylic alcohols, further emphasizing the complex interactions between chemical compounds and biological systems (Hvenegaard et al., 2012).

Anticancer and Antituberculosis Potential

Research on derivatives of cyclopropyl piperazine compounds demonstrated significant anticancer and antituberculosis activities. One study synthesized a series of new derivatives, testing their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis. The findings revealed that some compounds exhibited promising anticancer and antituberculosis properties, suggesting the therapeutic potential of these chemical structures in treating various diseases (Mallikarjuna et al., 2014).

Photostability and Reactivity

An investigation into the photochemistry of ciprofloxacin, a compound structurally related to 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, in aqueous solutions provided insights into its photostability and reactivity. The study outlined the compound's low-efficiency substitution reactions and its interaction with sodium sulfite and phosphate, changing its reactivity under various conditions. This research underscores the importance of understanding the photostability of chemical compounds, especially those intended for therapeutic use (Mella et al., 2001).

Synthetic Methods and Structural Analysis

The synthesis of related compounds through reductive amination and optimization of technological parameters revealed efficient methods for obtaining high yields. Such studies provide valuable insights into synthetic strategies that can be applied to produce derivatives of 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol with potential therapeutic applications (Jin-peng, 2013).

Antimicrobial Activity

Another study explored the synthesis and biological evaluation of novel piperazine derivatives, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of piperazine-based compounds in developing new antimicrobial agents, offering a promising direction for future therapeutic applications (Rajkumar et al., 2014).

properties

IUPAC Name

1-cyclopropyl-2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-12-3-4-13(17)15(9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDTMUDLJLPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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